
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Übersicht
Beschreibung
The compound of interest, 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, is a derivative of benzaldehyde with specific substituents that influence its chemical behavior and properties. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related benzaldehydes, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds, such as 3,5-dimethyl-4-hydroxybenzaldehyde, involves the selective oxidation of 2,4,6-trimethylphenol using copper-mediated catalysis in the presence of potassium carbonate and hydrogen peroxide . This method is notable for its simplicity, not requiring additives or ligands. Another synthesis approach for related benzaldehydes includes the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal, which is a key step in producing various alkyl-substituted benzaldehydes . These methods could potentially be adapted for the synthesis of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray crystallography . For instance, the crystal structure of a synthesized compound with a hydroxy and methoxy substituted benzaldehyde was determined, revealing a dimeric nature and specific hydrogen bonding patterns . These techniques could similarly be applied to determine the molecular structure of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, providing insights into its geometry and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is influenced by their substituents, which can affect the electron density and steric hindrance around the reactive aldehyde group. The papers provided do not directly address the chemical reactions of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, but studies on similar compounds can shed light on potential reactivity patterns. For example, the synthesis of nickel(II) and molybdenum(VI) complexes with a methoxy-hydroxybenzaldehyde derivative demonstrates the ligand properties of such compounds . This suggests that 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde could also form complexes with various metals, potentially serving as a ligand in coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are closely related to their molecular structure. The IR spectral analysis of 3-hydroxybenzaldehyde and its oxyanion form provides information on the vibrational modes and structural changes upon ionization . These findings can be extrapolated to predict the behavior of 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde under different pH conditions, which could affect its solubility, reactivity, and potential applications.
Wissenschaftliche Forschungsanwendungen
Application 1: One-Pot Wittig Synthesis
- Summary of the Application : This compound is used in the synthesis of stable 5-HMF derivatives directly from carbohydrates. The synthesis of these derivatives is a challenging problem for contemporary chemistry .
- Methods of Application or Experimental Procedures : The synthesis involves refluxing fructose in DMSO for 2 hours followed by a Wittig reaction with methyl(triphenylphosphoranylidene)acetate. The reaction occurs at room temperature in 1 hour .
- Results or Outcomes : The best yield (56%) from both approaches was observed with a slight (1.2×) excess of the phosphorane calculated for starting fructose .
Application 2: Study of Enzymes and Inhibitors
- Summary of the Application : In biochemistry, pentanedioic acid, 3-(hydroxymethyl)-, is used in the study of enzymes and inhibitors.
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source.
- Results or Outcomes : The study synthesized two inhibitors of glutamate carboxypeptidase II, including derivatives of this compound, revealing their enantiospecificity in inhibition.
Application 3: Plastic Phase Transitions
- Summary of the Application : This compound is used in the creation of plastic crystals, which are highly desirable for applications in flexible smart devices .
- Methods of Application or Experimental Procedures : The crystal undergoes a plastic phase transition at 369 K, showing a large entropy gain of 70.5 J mol −1 K −1, much higher than its fusion entropy gain (12.9 J mol −1 K −1) .
- Results or Outcomes : The crystal exhibits excellent dielectric permittivity switching properties and robust cyclic stability .
Application 4: Metal-Organic Frameworks
- Summary of the Application : Metal-organic frameworks (MOFs) contain unique characteristics for biomedical applications such as high porosity, large surface area, different crystalline morphologies, and nanoscale dimensions .
- Methods of Application or Experimental Procedures : These frameworks are assembled through the interconnection of organic linkers with metal nodes .
- Results or Outcomes : MOFs have been used in many applications including drug delivery, gas storage, CO2 capture, catalysis, bioimaging, separation, biosensors, membranes, sensing, molecular recognition, and clean energy .
Application 5: Dual Inhibitors of Protein Phosphotyrosine Phosphatase
- Summary of the Application : Dual inhibitors of protein phosphotyrosine phosphatase 1B (PTP1B)/T-cell protein phosphotyrosine phosphatase (TC-PTP) based on the 3-(hydroxymethyl)-4-oxo-1,4-dihydrocinnoline scaffold have been identified .
- Methods of Application or Experimental Procedures : The compounds have been profiled in vivo for their effects on body weight and food intake in obese rats .
- Results or Outcomes : In obese male Wistar rats, a five-day administration of all studied compounds led to a decrease in body weight and food intake, improved glucose tolerance, attenuated hyperinsulinemia, hyperleptinemia and insulin resistance, and also compensatory increased expression of the PTP1B and TC-PTP genes in the liver .
Application 6: Drug/Lead Compound Hydroxymethylation
- Summary of the Application : Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical–chemical property changes and offer several therapeutic advantages, contributing to the improved biological activity of drugs .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : There are many examples in the literature of the pharmaceutical, pharmacokinetic, and pharmacodynamic benefits, which the hydroxymethyl group can confer to drugs, prodrugs, drug metabolites, and other therapeutic compounds .
Safety And Hazards
This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.
Zukünftige Richtungen
This involves a discussion of the potential applications of the compound and directions for future research.
For a specific compound, these analyses would be based on a review of the scientific literature. The results from different studies would be compared and summarized to provide a comprehensive overview of the compound. The formatting requirements specified, such as paragraph format with a subheading for each paragraph, would be followed.
Please note that the availability and depth of information can vary greatly depending on how extensively the compound has been studied. For some compounds, especially those that are less common or newly synthesized, some of this information may not be available.
Eigenschaften
IUPAC Name |
3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSOCYDNDMREOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1CO)C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350439 | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
CAS RN |
137380-49-5 | |
| Record name | Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137380-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



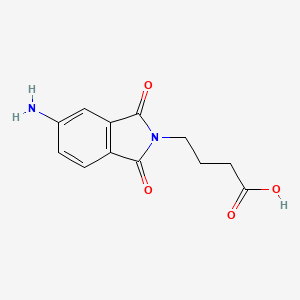
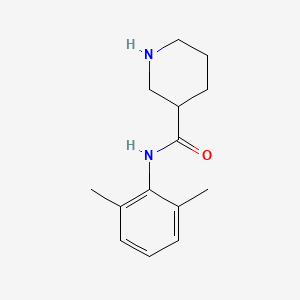
![2-[(5-Methyl-furan-2-carbonyl)-amino]-4-methylsulfanylbutyric acid](/img/structure/B1330986.png)
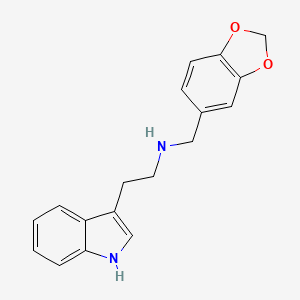
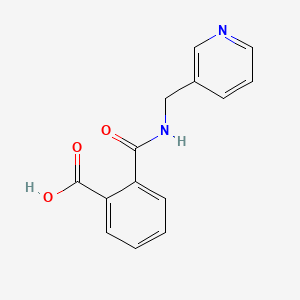
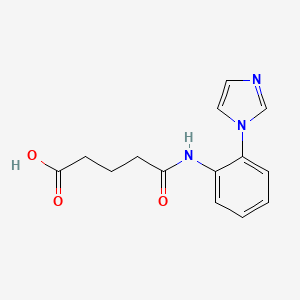
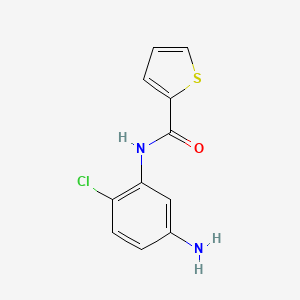
![[2-(3-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1330995.png)
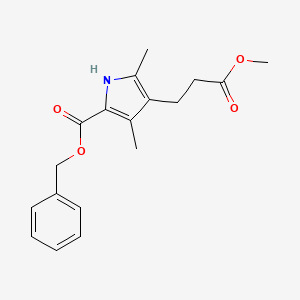
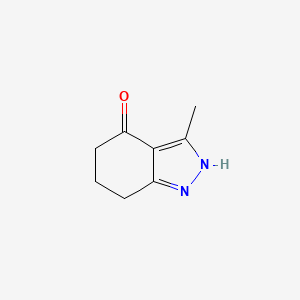
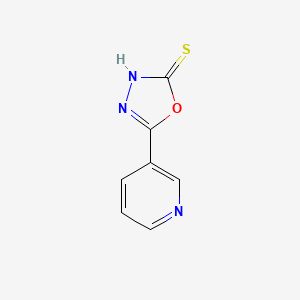
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B1331006.png)
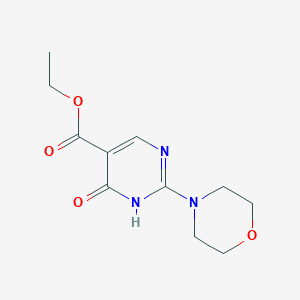
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B1331012.png)